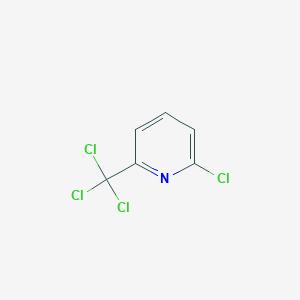









|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8](Cl)([Cl:10])[Cl:9])[N:3]=1.Cl>CO>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH:8]([Cl:10])[Cl:9])[N:3]=1
|


|
Name
|
|
|
Quantity
|
23.1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CC=C1)C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
ferrous chloride
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
tetrahydrate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Type
|
CUSTOM
|
|
Details
|
was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
while heating to reflux
|
|
Type
|
CUSTOM
|
|
Details
|
a two-phase liquid mixture resulted after 15 minutes
|
|
Duration
|
15 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was maintained under reflux conditions (80°-90° C.) for one and one-half hours
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to ~45° C
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with 50 ml of methylene chloride
|
|
Type
|
CUSTOM
|
|
Details
|
the organic phase separated
|
|
Type
|
EXTRACTION
|
|
Details
|
Further dilution of the aqueous phase with water and extraction with 20 ml of methylene chloride
|
|
Type
|
CUSTOM
|
|
Details
|
gave an oil which
|
|
Type
|
EXTRACTION
|
|
Details
|
main extract
|
|
Type
|
WASH
|
|
Details
|
washed once with water
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product mixture was recovered in a yield of 88 g
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
after drying over anhydrous sodium sulfate
|
|
Type
|
ADDITION
|
|
Details
|
mix
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=NC(=CC=C1)C(Cl)Cl
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |